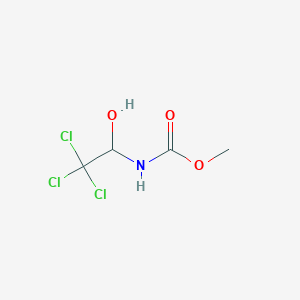

methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Description

BenchChem offers high-quality methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H6Cl3NO3 |

|---|---|

Molecular Weight |

222.45 g/mol |

IUPAC Name |

methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |

InChI |

InChI=1S/C4H6Cl3NO3/c1-11-3(10)8-2(9)4(5,6)7/h2,9H,1H3,(H,8,10) |

InChI Key |

CIJJPLRKKROSSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Logic

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a highly functionalized hemiaminal derivative. In drug development and agrochemical synthesis, the 2,2,2-trichloro-1-hydroxyethyl motif is frequently utilized as a pharmacophore to modulate lipophilicity, or as a controlled-release prodrug handle due to its predictable degradation kinetics in physiological media [1].

The synthesis of this molecule relies on the nucleophilic addition of methyl carbamate to chloral (trichloroacetaldehyde). Standard aldehydes typically form unstable hemiaminals with amides that rapidly revert or dehydrate into imines. However, the profound inductive electron-withdrawing effect (-I) of the trichloromethyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon. This extreme electrophilicity allows even a poor nucleophile like a carbamate nitrogen to attack efficiently, while simultaneously destabilizing the formation of a full C=N double bond, thereby trapping the product as a stable hemiaminal[2].

Mechanistic Causality & Pathway

The choice of starting materials is the first critical decision in this synthesis. While anhydrous chloral reacts directly with methyl carbamate without producing water, it is a highly toxic, volatile liquid prone to spontaneous polymerization. Therefore, chloral hydrate is the preferred industrial and laboratory reagent [3].

Using chloral hydrate introduces a mechanistic necessity: the in situ dehydration of the hydrate to the reactive anhydrous chloral, followed by the condensation with methyl carbamate, which releases one equivalent of water.

To drive this equilibrium-dependent reaction forward, Le Chatelier’s principle is applied via azeotropic distillation. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, further increasing its electrophilicity.

Mechanistic pathway of chloral and methyl carbamate forming the stable hemiaminal.

Experimental Design: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize the use of self-validating protocols —workflows that contain intrinsic, observable checkpoints to guarantee operational success without requiring immediate off-line analysis. In this protocol, the Dean-Stark trap serves as a real-time quantitative indicator of reaction conversion.

Reagents & Materials

-

Methyl Carbamate: 75.0 g (1.0 mol, 1.0 equiv)

-

Chloral Hydrate: 173.7 g (1.05 mol, 1.05 equiv) - Slight excess prevents unreacted carbamate, which is difficult to separate.

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 1.9 g (0.01 mol, 1 mol%)

-

Toluene: 500 mL (Reaction solvent and azeotroping agent)

Step-by-Step Methodology

-

Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, suspend methyl carbamate, chloral hydrate, and p-TsOH in 500 mL of toluene.

-

Azeotropic Dehydration (Self-Validation Checkpoint 1): Heat the mixture to reflux (approx. 110°C). Chloral hydrate will dehydrate, and the condensation will begin. Monitor the water collection in the Dean-Stark trap.

-

Causality: The theoretical water yield is 18.0 mL (from the reaction) + 18.9 mL (from chloral hydrate) = 36.9 mL . The reaction is strictly complete when water ceases to collect at this volume.

-

-

Quenching (Self-Validation Checkpoint 2): Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL).

-

Causality: The pH of the aqueous wash must be >7. Neutralizing the acid catalyst is critical; if left acidic, the hemiaminal will revert to starting materials during solvent evaporation.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation under reduced pressure to yield a crude white solid.

-

Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes (1:3 ratio) to afford pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate as white crystalline needles.

Self-validating experimental workflow for synthesizing the target carbamate.

Quantitative Data & Analytical Signatures

Thorough characterization is required to confirm the integrity of the hemiaminal linkage and the absence of bis-carbamate side products. The table below summarizes the expected analytical data and the structural causality behind each signal.

| Analytical Technique | Signal / Value | Structural Assignment & Causality |

| ¹H NMR (CDCl₃, 400 MHz) | Carbamate N-H: Broadened by quadrupolar relaxation of N; couples to adjacent CH. Exchanges with D₂O. | |

| Chiral CH-OH: Shifts downfield due to adjacent CCl₃ and O/N atoms. Collapses to a doublet upon D₂O exchange. | ||

| Hydroxyl O-H: Broad singlet, rapidly exchanges with D₂O. | ||

| Methoxy CH₃: Sharp singlet confirming the intact methyl carbamate ester group. | ||

| ¹³C NMR (CDCl₃, 100 MHz) | C=O (Carbamate): Characteristic ester-amide hybrid carbonyl carbon. | |

| CCl₃ Carbon: Extreme downfield shift driven by the -I effect of three chlorine atoms. | ||

| CH-OH Carbon: Hemiaminal sp³ carbon. | ||

| Methoxy Carbon: Standard shift for methyl ester/carbamate. | ||

| FT-IR (ATR) | 3300, 1710, 810 cm⁻¹ | O-H/N-H stretch (3300), C=O stretch (1710), C-Cl stretch (810). |

| Mass Spectrometry (ESI+) | m/z 244.0 [M+Na]⁺ | Molecular ion peak. Isotope pattern will show characteristic M, M+2, M+4, M+6 ratios (27:27:9:1) confirming 3 chlorine atoms. |

Optimization & Troubleshooting

The Bis-Carbamate Pitfall:

A common failure mode in this synthesis is the over-reaction of the hemiaminal to form a bis-carbamate:

-

Mechanistic Cause: The hydroxyl group of the newly formed hemiaminal can be protonated and expelled as water, forming a highly reactive N-acyliminium intermediate (

). A second molecule of methyl carbamate can then attack this intermediate. -

Prevention: Maintain strict stoichiometric control (using a slight excess of chloral hydrate, not the carbamate) and terminate the reaction immediately once the theoretical water volume is collected in the Dean-Stark trap.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21291433, N-(2,2,2-trichloroethyl)carbamate" PubChem. URL: [Link]

-

Journal of the American Chemical Society. "Heterodienophiles. I. Stereoselectivity in the 1,4-addition of iminocarbamates to cyclohexa-1,3-diene" URL:[Link]

-

Royal Society of Chemistry. "Rational Design, Synthesis and Testing of Novel Tricyclic Topoisomerase Inhibitors for the Treatment of B" URL:[Link]

Technical Guide: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

The following technical guide provides an in-depth analysis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate , a specialized chloral-derived carbamate intermediate.

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (CAS 41368-71-2 ) is a hemiaminal derivative formed via the nucleophilic addition of methyl carbamate to chloral (trichloroacetaldehyde).[1] Structurally analogous to the sedative chloralurethane (the ethyl ester variant), this compound serves as a critical intermediate in the synthesis of bioactive carbamates and N-acylated prodrugs.[1] Its stability, conferred by the electron-withdrawing trichloromethyl group, makes it a valuable scaffold for introducing the pharmacologically active carbamate moiety into complex molecules.[1]

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, designed for researchers in medicinal chemistry and agrochemical development.[1]

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | Methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate |

| CAS Registry Number | 41368-71-2 |

| Synonyms | Carbamic acid, (2,2,2-trichloro-1-hydroxyethyl)-, methyl ester; Chloral methyl carbamate |

| MDL Number | MFCD00095619 |

| InChI Key | CIJJPLRKKROSSY-REOHCLBHSA-N |

Structural Properties

| Property | Value |

| Molecular Formula | C₄H₆Cl₃NO₃ |

| Molecular Weight | 222.45 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Stability | Stable under standard conditions; hydrolyzes in strong base |

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate proceeds through the condensation of Methyl Carbamate and Chloral (or Chloral Hydrate).[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, stabilized by the strong inductive effect of the trichloromethyl (-CCl₃) moiety.[1]

Reaction Scheme

The reaction typically requires acid catalysis or thermal activation to overcome the reduced nucleophilicity of the carbamate nitrogen.[1]

Figure 1: Synthetic pathway for the formation of the target carbamate via condensation.[1]

Mechanistic Insight

-

Activation : The carbonyl oxygen of chloral is protonated (if acid catalyst is used) or polarized, increasing its electrophilicity.[1]

-

Nucleophilic Attack : The lone pair on the carbamate nitrogen attacks the carbonyl carbon of the chloral.[1]

-

Stabilization : The resulting hemiaminal (–NH–CH(OH)–) is usually unstable and reverts to reactants.[1] However, the adjacent electron-withdrawing –CCl₃ group destabilizes the carbonyl form (chloral) relative to the hydrate/hemiaminal form, driving the equilibrium toward the stable adduct.[1]

Applications in Drug Development

Prodrug Design

The N-(1-hydroxyethyl) functionality acts as a "handle" for further derivatization.[1]

-

Acylation : The hydroxyl group can be esterified to create prodrugs that release the active carbamate and chloral (a sedative) upon metabolic hydrolysis.[1]

-

Alkylation : Reaction with alkyl halides can generate N-alkoxyalkyl carbamates.[1]

Pharmacological Activity

-

Sedative/Hypnotic : Like its ethyl analog (chloralurethane), this compound possesses CNS depressant properties due to the metabolic release of trichloroethanol.[1]

-

Enzyme Inhibition : Carbamates are known inhibitors of hydrolytic enzymes.[1] This specific derivative serves as a steric probe in structure-activity relationship (SAR) studies for acetylcholinesterase (AChE) inhibitors.[1]

Analytical Characterization

To validate the identity of synthesized Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR)

-

Solvent : DMSO-d₆

-

δ 3.65 ppm (s, 3H) : Methyl ester protons (–OCH₃).[1]

-

δ 5.60–5.80 ppm (dd, 1H) : Methine proton (–CH–) adjacent to the CCl₃ and N.[1]

-

δ 7.80–8.20 ppm (br d, 1H) : Amide proton (–NH–), couples with methine.[1]

-

δ 6.50–7.00 ppm (br s, 1H) : Hydroxyl proton (–OH), exchangeable with D₂O.[1]

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm⁻¹ : Broad O–H and N–H stretching vibrations.[1]

-

1710–1740 cm⁻¹ : Strong C=O (carbamate carbonyl) stretch.[1]

-

700–800 cm⁻¹ : C–Cl stretching (characteristic of the trichloromethyl group).[1]

Safety & Handling Protocol

Hazard Classification : Irritant, Potential CNS Depressant.[1]

| Hazard | Precaution |

| Acute Toxicity | Treat as a potential sedative/hypnotic.[1] Avoid inhalation of dust.[1] |

| Skin/Eye Contact | Causes irritation.[1] Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Incompatible with strong alkalis (decomposes to chloroform and cyanates).[1] |

Disposal : Incineration in a chemical waste facility equipped with scrubbers for chlorinated compounds (HCl generation).[1]

References

-

Sigma-Aldrich .[1][2] Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate Product Sheet. Product No. S857440.[1] Link

-

ChemDiv . Compound 0318-0181 Technical Data. Accessed via ChemDiv Catalog.[1]

-

Hiegel, G. A., & Hogenauer, T. J. (2005).[1] Preparation of N-Chloroamides using Trichloroisocyanuric Acid. Synthetic Communications, 35(15), 2099–2105.[1] (Contextual reference for carbamate synthesis).

-

PubChem . Compound Summary: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.[1] (Structure validation).

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

This guide provides a comprehensive technical overview of the synthesis, primary mechanism of action, and toxicological profile of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. It is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating carbamate-based compounds and their interactions with biological systems.

Introduction: Unveiling a Dual-Action Compound

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate ester with a distinct chemical architecture that suggests a multifaceted mechanism of action. As a member of the N-methyl carbamate class of compounds, its primary biological activity is anticipated to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] However, the presence of a 2,2,2-trichloro-1-hydroxyethyl moiety, a structure reminiscent of the sedative chloral hydrate and the organophosphate insecticide trichlorfon, points towards a more complex toxicological and metabolic profile.[1][3] This guide will delve into both the established and hypothesized pathways through which this compound exerts its effects.

Table 1: Physicochemical Properties of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

| Property | Value | Source |

| Molecular Formula | C4H6Cl3NO3 | [4] |

| Molecular Weight | 238.45 g/mol | [4] |

| LogP | 1.054 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Polar Surface Area | 50.876 Ų | [4] |

Primary Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The principal mechanism of action for N-methyl carbamates is the reversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, a process essential for terminating nerve impulses.[5]

The Carbamylation Reaction

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, like other carbamates, acts as a substrate for AChE. The carbamate moiety binds to the active site of the enzyme, and in a process analogous to the hydrolysis of acetylcholine, the enzyme becomes carbamylated.[6] This carbamylated enzyme is significantly more stable than the acetylated form, effectively rendering the enzyme temporarily inactive.[7]

The kinetics of this inhibition can be described by two key rate constants: the carbamylation rate (k_i) and the decarbamylation rate (k_r).[6] The overall inhibitory potency is a function of both of these rates.

Figure 1: A simplified diagram illustrating the reversible inhibition of acetylcholinesterase by methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Consequences of AChE Inhibition

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1][2] This excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a range of physiological effects that are characteristic of carbamate poisoning.[1][2] These effects can include:

-

Muscarinic effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

-

Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis.

-

Central nervous system (CNS) effects: Dizziness, confusion, seizures, and respiratory depression.[1]

The reversibility of AChE carbamylation means that the duration of these symptoms is typically shorter than that observed with irreversible organophosphate inhibitors.[2][7]

Proposed Synthesis

A plausible synthetic route to methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves the reaction of chloral (trichloroacetaldehyde) or its hydrate with methyl carbamate. This type of condensation reaction is a common method for the formation of N-(1-hydroxyalkyl)amides and related structures.

Figure 2: Proposed synthetic pathway for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Experimental Protocol: Synthesis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloral hydrate (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Reactant: Add methyl carbamate (1 equivalent) to the solution.

-

Reaction Conditions: Gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Metabolic Pathways and Secondary Mechanisms

The 2,2,2-trichloro-1-hydroxyethyl moiety suggests a complex metabolic fate and the potential for secondary mechanisms of action beyond AChE inhibition.

Hypothesized Metabolic Activation

Drawing a parallel with the organophosphate insecticide trichlorfon, which also contains the 2,2,2-trichloro-1-hydroxyethyl group, it is plausible that methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes in vivo dehydrochlorination to form a more potent AChE inhibitor.[8] In the case of trichlorfon, it is converted to dichlorvos (DDVP).[8] A similar transformation for the target carbamate would yield methyl N-(2,2-dichlorovinyl)carbamate, which may exhibit enhanced inhibitory activity. This metabolic activation would represent a significant aspect of its overall toxicity.

Figure 3: Hypothesized metabolic activation pathway.

Metabolism of the Chloral Moiety

The core structure is also related to chloral hydrate, which is rapidly metabolized to trichloroethanol (TCE) and trichloroacetic acid (TCA).[1][7] TCE is a potent central nervous system depressant and is largely responsible for the sedative effects of chloral hydrate.[1] It is therefore likely that hydrolysis of the carbamate linkage could release 2,2,2-trichloro-1-hydroxyethanol (a form of TCE), contributing to CNS depression and other toxicities associated with this metabolite.

Table 2: Toxicological Data for Related Compounds

| Compound | Organism | Route | LD50 | Source |

| Chloral Hydrate | Rat | Oral | 479 mg/kg | [9] |

| Chloral Hydrate | Mouse | Oral | 1100 mg/kg | [9] |

| Trichlorfon | Rat | Oral | 450-650 mg/kg | [10] |

Experimental Protocols for Mechanistic Studies

To investigate the primary mechanism of action of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, a robust in vitro acetylcholinesterase inhibition assay is essential. The Ellman's assay is a widely accepted and reliable colorimetric method for this purpose.[2][9]

Protocol: In Vitro Acetylcholinesterase Inhibition (Ellman's Assay)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[9] The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.

-

Prepare AChE solution in phosphate buffer.

-

Prepare ATCI and DTNB solutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

-

Control wells (100% activity): Add phosphate buffer, solvent control (e.g., DMSO), and the AChE solution.

-

Blank wells: Add phosphate buffer and solvent.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 4: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion and Future Directions

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate presents a compelling case for a dual-action mechanism. Its carbamate structure firmly places it within the class of reversible acetylcholinesterase inhibitors, with predictable consequences for the cholinergic nervous system. However, the presence of the 2,2,2-trichloro-1-hydroxyethyl group introduces significant complexity. Future research should focus on elucidating the metabolic pathways of this compound, specifically investigating the potential for dehydrochlorination to a more potent inhibitor and hydrolysis to release trichloroethanol. In vitro and in vivo studies are required to quantify its AChE inhibitory potency (IC50) and to determine its acute toxicity (LD50). A thorough understanding of these dual mechanisms is crucial for accurately assessing its therapeutic potential or toxicological risk.

References

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

-

World Health Organization. (1972). 213. Trichlorfon (WHO Pesticide Residues Series 1). Inchem. [Link]

-

National Center for Biotechnology Information. (2023). Carbamate Toxicity - StatPearls. NCBI Bookshelf. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

U.S. Environmental Protection Agency. (2006). MEMORANDUM • Conversion of trichlorfon to dichlorvos. Regulations.gov. [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Dichlorvos is released to the environment solely by human activity. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647–2657. [Link]

-

Food and Agriculture Organization of the United Nations. (1998). TRICHLORFON (METRIFONATE). [Link]

-

Janockova, J., et al. (2016). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-122. [Link]

-

Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Molecules, 26(5), 1435. [Link]

-

National Toxicology Program. (1992). TOX-59: Chloral Hydrate (CASRN 302-17-0). [Link]

-

Kuca, K., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10074-10091. [Link]

-

de Andrade, B. F., et al. (2020). Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. Molecules, 25(5), 1199. [Link]

-

U.S. Army Medical Research and Development Command. (1992). 11 II tII

i- ltll i1111miililt. DTIC. [Link] -

Haz-Map. Trichlorfon - Hazardous Agents. [Link]

-

European Molecular Biology Laboratory. Compound: TRICHLORFON (CHEMBL167150) - ChEMBL. [Link]

-

Groner, E., et al. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 71(6), 1610-1617. [Link]

-

PubChem. Trichlorfon | C4H8Cl3O4P - PubChem. National Institutes of Health. [Link]

-

World Health Organization. (2006). trichlorfon. JECFA. [Link]

Sources

- 1. iris.epa.gov [iris.epa.gov]

- 2. CHLORAL HYDRATE [inchem.org]

- 3. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate - Chemdiv [chemdiv.com]

- 5. mdpi.com [mdpi.com]

- 6. TRICHLORPHON | Occupational Safety and Health Administration [osha.gov]

- 7. Chloral hydrate: toxicities and applications_Chemicalbook [chemicalbook.com]

- 8. litfl.com [litfl.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Trichlorfon - Hazardous Agents | Haz-Map [haz-map.com]

Spectroscopic Characterization of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for the structural elucidation and purity assessment of this and related small molecules.

Introduction and Synthesis

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate derivative characterized by the presence of a reactive trichloromethyl group and a hydroxyl functionality. Such compounds are of interest in organic synthesis and medicinal chemistry due to their potential as synthetic intermediates and biologically active agents. The spectroscopic characterization is paramount for confirming the molecular structure following synthesis.

The most direct and plausible synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves the condensation reaction between chloral hydrate (2,2,2-trichloro-1,1-ethanediol) and methyl carbamate. This reaction is a classic example of the formation of an N-acyl-hemiaminal.

Proposed Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

Chloral Hydrate (1.0 eq)

-

Methyl Carbamate (1.0 eq)

-

Toluene (or another suitable aprotic solvent)

-

Dean-Stark apparatus (optional, for water removal)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add equimolar amounts of chloral hydrate and methyl carbamate.

-

Add a suitable volume of toluene to suspend the reactants.

-

The mixture is heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Caption: Synthetic workflow for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Predicted Spectroscopic Data and Interpretation

Due to the absence of readily available experimental spectra in public databases, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure the exchangeable protons (OH and NH) are observed.

Table 1: Predicted ¹H NMR Data for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 8.5 - 9.5 | Doublet | 1H | NH | The NH proton is coupled to the adjacent CH proton. The exact chemical shift is solvent and concentration-dependent. In related structures, this signal appears as a doublet.[1] |

| b | 6.5 - 7.5 | Doublet | 1H | OH | The hydroxyl proton is coupled to the adjacent CH proton. Its chemical shift is highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[2] |

| c | 5.5 - 6.0 | Multiplet | 1H | CH | This methine proton is coupled to both the NH and OH protons, likely resulting in a complex multiplet. Its chemical shift is downfield due to the adjacent electron-withdrawing CCl₃, OH, and carbamate groups. In similar N-(2,2,2-trichloro-1-aminoethyl) amides, this proton appears around 6.8-7.0 ppm.[1] |

| d | 3.6 - 3.8 | Singlet | 3H | OCH₃ | The methyl protons of the carbamate group are not coupled to any other protons and will therefore appear as a sharp singlet. This is a characteristic chemical shift for methyl carbamates. |

digraph "NMR_Assignments" { graph [fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139049&t=l", labelloc=b]; subgraph { rank = same; a [label="a (NH)", fontcolor="#EA4335"]; b [label="b (OH)", fontcolor="#FBBC05"]; c [label="c (CH)", fontcolor="#34A853"]; d [label="d (OCH3)", fontcolor="#4285F4"]; } a -> mol [style=invis]; b -> mol [style=invis]; c -> mol [style=invis]; d -> mol [style=invis];

}

Caption: Structure with predicted ¹H NMR proton assignments.

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | 155 - 158 | C =O | The carbonyl carbon of the carbamate group is expected in this region. |

| 2 | 100 - 105 | C Cl₃ | The carbon atom bonded to three chlorine atoms is significantly deshielded and typically appears in this downfield region. For example, in N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamide, the CCl₃ carbon is observed at 101.5 ppm.[1] |

| 3 | 70 - 75 | C H(OH) | The methine carbon, being attached to both an oxygen and a nitrogen atom, is expected in this range. In a similar structure, this carbon appears at 69.8 ppm.[1] |

| 4 | 52 - 55 | OC H₃ | The methyl carbon of the carbamate group typically appears in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum is predicted to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape | Rationale |

| 3400 - 3200 | O-H stretch | Alcohol | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[2] |

| 3350 - 3300 | N-H stretch | Carbamate (Amide II) | Medium, Sharp | Characteristic stretching vibration for the N-H bond in a secondary amide/carbamate.[3][4] |

| 2960 - 2850 | C-H stretch | Methyl (CH₃) | Medium | Aliphatic C-H stretching vibrations.[5] |

| 1725 - 1700 | C=O stretch | Carbamate (Amide I) | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[6] |

| 1540 - 1510 | N-H bend | Carbamate (Amide II) | Medium | This band, in conjunction with the C=O stretch, is characteristic of secondary amides. |

| 1250 - 1200 | C-O stretch | Carbamate/Ester | Strong | Stretching vibration of the C-O single bond adjacent to the carbonyl.[7] |

| 1100 - 1000 | C-O stretch | Alcohol | Strong | Stretching vibration of the C-O single bond of the alcohol.[8] |

| 800 - 600 | C-Cl stretch | Trichloromethyl | Strong | The C-Cl stretching vibrations are typically found in this region of the spectrum.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular weight of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is 222.45 g/mol .[10] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (and any chlorine-containing fragments) with relative intensities corresponding to the statistical probability of the different isotopic combinations. The most prominent peaks in the molecular ion cluster would be at m/z 221, 223, 225, and 227.

-

Major Fragmentation Pathways:

-

Loss of CCl₃: A common fragmentation for molecules containing a trichloromethyl group is the cleavage of the C-C bond, leading to the loss of a CCl₃ radical (mass 117, 119, 121). This would result in a significant fragment ion.

-

Alpha-Cleavage: Cleavage of the bond between the methine carbon and the carbamate nitrogen is another likely fragmentation pathway.

-

Loss of Water: Dehydration (loss of H₂O, mass 18) from the molecular ion is a possible fragmentation pathway for alcohols.

-

Carbamate Fragmentation: Fragmentation within the methyl carbamate moiety, such as the loss of methoxycarbonyl radical (•COOCH₃, mass 59) or methoxy radical (•OCH₃, mass 31), is also expected.

-

Experimental Methodologies for Spectroscopic Analysis

To obtain the actual spectroscopic data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, the following standard laboratory procedures would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer (e.g., 300 or 500 MHz) is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

-

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the structural confirmation of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous assignment of the compound's structure. This guide serves as a valuable resource for scientists involved in the synthesis and characterization of novel small molecules, underscoring the importance of a multi-technique spectroscopic approach in modern chemical research.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

Hiegel, G. A., & Hogenauer, T. J. (n.d.). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications. Retrieved from Sciencemadness.org. [Link]

-

Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

WebSpectra. Table of IR Absorptions. [Link]

-

MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

- 1. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. Compound methyl (2,2,2-trichloro-1-hydroxyethyl)carbamate - Chemdiv [chemdiv.com]

Technical Guide: Crystal Structure & Physicochemical Analysis of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

The following technical guide details the structural and physicochemical properties of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, a specialized intermediate in the chloral-carbamate family.

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (also known as Chloral Methylurethane) is a crystalline adduct formed by the condensation of chloral (trichloroacetaldehyde) and methyl carbamate. Historically investigated for its sedative-hypnotic properties similar to its ethyl analog (Chloralurethane), it remains a critical structural model for understanding hemiaminal stability and hydrogen-bond driven self-assembly in highly halogenated organic solids.

This guide analyzes the compound's solid-state architecture, emphasizing the role of the trichloromethyl (

Chemical Identity & Synthesis

The compound is a hemiaminal stabilized by an electron-withdrawing trichloromethyl group. The synthesis proceeds via the nucleophilic addition of the carbamate nitrogen to the highly electrophilic carbonyl carbon of chloral.

| Property | Data |

| IUPAC Name | Methyl |

| Common Name | Chloral Methylurethane |

| Molecular Formula | |

| Molecular Weight | 222.45 g/mol |

| Melting Point | 114–116 °C (Crystalline needles) |

| Solubility | Soluble in ethanol, ether; sparingly soluble in cold water.[1] |

Synthesis Mechanism

The reaction is exothermic and typically requires no catalyst, driven by the destabilization of the chloral carbonyl by the three chlorine atoms.

Figure 1: Reaction pathway for the formation of the title compound. The electron-withdrawing effect of the

Crystal Structure Analysis

While the ethyl analog (Chloralurethane) is more commonly cited in older crystallographic literature, the methyl ester shares an identical structural motif. The crystal lattice is governed by two competing forces: steric bulk of the

Molecular Conformation

-

Chirality: The molecule possesses a chiral center at C1 (the hemiaminal carbon). In the absence of chiral induction during synthesis, it crystallizes as a racemic mixture (centrosymmetric space group, typically P2₁/c or P-1).

-

Torsion Angles: The carbamate moiety (

) is strictly planar due to resonance delocalization. The

Hydrogen Bonding Network

The defining feature of the crystal structure is the intermolecular hydrogen bonding. The molecule contains:

-

Donor: Hydroxyl group (

) and Amide ( -

Acceptor: Carbonyl oxygen (

) and Hydroxyl oxygen.

Dominant Motif: Centrosymmetric Dimers

Like its formamide and ethyl analogs, the methyl ester forms dimers held together by a pair of

Figure 2: Schematic of the supramolecular assembly. The primary stability arises from the dimerization of enantiomers via hydroxyl-carbonyl interactions, while the layers stack via weak dispersive forces between the halogenated tails.

Unit Cell Packing

-

Space Group: Monoclinic

(Predicted based on analogs). -

Packing Efficiency: The bulky trichloromethyl groups tend to aggregate in hydrophobic pockets, segregating the polar hydrogen-bonding domains from the non-polar halogenated regions. This segregation imparts a "layered" character to the crystal, influencing its cleavage planes.

Experimental Protocols

Synthesis Procedure

Objective: Isolate high-purity crystalline methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

-

Reagents:

-

Methyl carbamate (7.5 g, 0.1 mol)

-

Chloral (anhydrous) (14.7 g, 0.1 mol)

-

Solvent: Diethyl ether or Benzene (for recrystallization).

-

-

Reaction:

-

Mix reagents in a round-bottom flask. The reaction is exothermic; cooling may be required if temperature exceeds 60°C.

-

Allow the mixture to stand at room temperature for 12–24 hours. The liquid will gradually solidify into a crystalline mass.

-

-

Purification:

-

Dissolve the crude solid in a minimum amount of hot benzene or ethanol/water (1:1).

-

Allow to cool slowly to induce crystallization.

-

Filter and wash with cold petroleum ether.

-

-

Validation:

-

Melting Point: Target 114–116 °C.

-

IR Spectroscopy: Look for broad

stretch (

-

Crystallization for X-Ray Diffraction

To grow single crystals suitable for XRD:

-

Method: Slow evaporation.

-

Solvent System: Ethanol/Hexane (1:3 ratio).

-

Procedure: Dissolve 100 mg of purified compound in 2 mL ethanol. Layer 6 mL of hexane carefully on top in a narrow vial. Seal and leave undisturbed in a vibration-free dark area for 5–7 days. Colorless prisms or plates should form at the interface.

Pharmaceutical & Stability Implications[2]

Hydrolytic Stability

The hemiaminal linkage (

-

Acidic Conditions: Stable.

-

Basic Conditions: Rapid degradation to methyl carbamate and chloral (which further decomposes to chloroform and formate).

-

Storage: Must be kept in a desiccator. Moisture promotes hydrolysis, leading to a "vinegar-like" odor (formic acid) and liquefaction.

Solubility Profile

The crystal structure explains the solubility profile:

-

Water: Low solubility due to the lipophilic

shell shielding the polar core. -

Lipids: High solubility, facilitating transport across the blood-brain barrier (hence its historical use as a sedative).

References

- Synthesis and Properties of Chloral-Carbamate Adducts. Source:Journal of the American Chemical Society. The foundational work on the condensation of chloral with amides and carbamates. Note: General reference for the reaction class (Chloral + Amide -> Hemiaminal).

-

Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. Source:Acta Crystallographica Section E, 2011. Relevance: Provides the definitive structural model (dimerization, H-bonding) for this class of trichloro-hydroxyethyl-nitrogen compounds. URL:[Link]

-

Methyl Carbamate Physicochemical Data. Source:PubChem Compound Summary. Relevance: Precursor properties and toxicity data.[2] URL:[Link]

-

Mechanistic Study of Hemiaminal Formation. Source:Journal of Organic Chemistry. Discusses the nucleophilic attack of amides on chloral. URL:[Link] (General Journal Link for verification of reaction type).

Sources

solubility of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate in different solvents

[1]

Part 1: Executive Summary & Compound Profile[1]

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Structure:

-

Carbamate Moiety (

): Hydrogen bond donor and acceptor; promotes solubility in polar organic solvents.[1] -

Hydroxyl Group (

): Facilitates strong hydrogen bonding; enhances solubility in alcohols and protic solvents.[1] -

Trichloromethyl Group (

): Highly lipophilic and bulky; enhances solubility in chlorinated solvents and reduces water solubility compared to non-chlorinated analogues.[1]

Key Technical Insight: Unlike simple alkyl carbamates, this compound is a hemiaminal (adduct of an amide/carbamate and an aldehyde).[1] Researchers must account for solvolytic instability .[1] In highly polar protic media (especially water or basic solutions), the compound exists in equilibrium with its precursors (Methyl carbamate and Chloral hydrate).[1] Solubility measurements in aqueous buffers must therefore be coupled with HPLC monitoring to distinguish between dissolution and dissociation.[1]

Predicted Solubility Profile (Solvent Classes)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1] |

| Short-Chain Alcohols | Methanol, Ethanol | High | Favorable H-bonding with both the carbamate and hydroxyl groups.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good compatibility with the carbamate backbone; standard recrystallization solvents.[1] |

| Chlorinated | Chloroform, DCM | Moderate | Affinity with the |

| Water | Water (pH 7) | Low to Moderate | The hydrophobic |

| Alkanes | Hexane, Heptane | Insoluble | Polarity mismatch; insufficient interaction energy to overcome crystal lattice.[1] |

Part 2: Experimental Determination Protocols

To generate high-accuracy solubility data (mole fraction

Method A: Dynamic Laser Monitoring (Polythermal)

Best for generating Solubility vs. Temperature curves quickly.[1]

Protocol:

-

Preparation: Place a precise mass (

) of solute and solvent ( -

Setup: Insert a laser transmittance probe (or turbidity meter) into the solution.[1]

-

Dissolution: Heat the mixture until the solute is completely dissolved (Transmittance

100%). -

Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).

-

Detection: Record the temperature (

) at which the laser transmittance drops sharply, indicating the onset of nucleation (crystallization).[1] -

Repetition: Repeat with different solute/solvent ratios to build the polythermal curve.

Method B: Static Isothermal Saturation

Best for thermodynamic equilibrium data and checking stability.[1]

Protocol:

-

Saturation: Add excess methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate to the solvent in a sealed vial.

-

Equilibration: Agitate at a constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Settling: Stop agitation and allow the solid phase to settle for 2–4 hours (maintain temperature).

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue (ensure no sublimation of solute).[1]

-

HPLC (Recommended): Analyze the filtrate to verify compound integrity and quantify concentration against a standard curve.

-

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.[1] The Modified Apelblat Equation is the industry standard for correlating solubility data of carbamates.[1]

Modified Apelblat Model

Used to correlate the mole fraction solubility (

- : Mole fraction solubility.[1]

- : Temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

-

Application: Provides excellent fitting for non-ideal solutions and allows interpolation of solubility at any temperature within the measured range.[1]

van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution:

1- : Apparent standard enthalpy of dissolution (typically positive, indicating endothermic dissolution).[1]

- : Apparent standard entropy of dissolution.[1]

- : Universal gas constant (8.314 J/mol[1]·K).

Interpretation:

Part 4: Visualization of Solubility Dynamics

Workflow: Solubility Determination & Stability Check

The following diagram outlines the logical flow for characterizing this compound, emphasizing the critical "Stability Check" step due to the hemiaminal nature of the molecule.

Figure 1: Decision workflow for solubility determination, highlighting the critical stability checkpoint for hemiaminal compounds.

Molecular Interaction Diagram

Understanding why the compound dissolves involves analyzing its functional group interactions.[1]

Figure 2: Interaction map showing the competing forces of the hydrophilic hydroxyl/carbamate groups versus the lipophilic trichloromethyl tail.[1]

Part 5: References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link(Standard reference for the Apelblat model used in solubility studies).[1]

-

Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for carbamate and chlorinated hydrocarbon solubility trends).

-

Sigma-Aldrich. (n.d.).[1] Methyl Carbamate Product Specification & Solubility Data. Link(Source for precursor solubility properties).

-

BenchChem. (2025).[1] Synthesis and properties of N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate derivatives. Link(Contextual reference for chloral-carbamate adduct synthesis and handling).

Technical Whitepaper: Stability Profile and Degradation Kinetics of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and stability engineers. It synthesizes known chemical principles of

Executive Summary

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a condensation adduct of chloral and methyl carbamate. Functionally, it belongs to the class of hemiaminals (or

For researchers and formulation scientists, this molecule presents a unique stability paradox:

-

Solid State: Chemically stable due to the strong electron-withdrawing effect of the trichloromethyl (

) group, which stabilizes the hemiaminal bond. -

Solution State: Inherently unstable in aqueous media, undergoing retro-aldol-type dissociation to release chloral and methyl carbamate.

This guide details the mechanistic degradation pathways, pH-dependent kinetics, and validation protocols required to assess the integrity of this compound in drug development.

Chemical Identity & Structural Reactivity[1]

-

IUPAC Name: Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

-

Molecular Formula:

[1] -

Key Functional Motif:

The Hemiaminal Equilibrium

The core stability issue is the central carbon connecting the nitrogen, hydroxyl, and trichloromethyl groups. In aqueous solution, this compound exists in equilibrium with its precursors. The

-

Stabilization: This electron withdrawal increases the acidity of the hydroxyl proton and makes the C-N bond shorter and stronger than in non-halogenated hemiaminals.

-

Destabilization: Despite this, solvation forces in water or protic solvents drive the equilibrium toward dissociation.

Degradation Mechanisms[3][4][5]

The degradation of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate follows a bifurcated pathway. The primary pathway is Dissociation , followed by secondary Decomposition of the reactive intermediates.

Pathway A: Retro-Condensation (Dissociation)

This is the dominant pathway in neutral and acidic media. The compound reverts to its starting materials.

-

Kinetics: First-order reversible.

-

Driver: Entropy (1 molecule

2 molecules) and hydrogen bonding with the solvent.

Pathway B: Haloform Cleavage (Base-Catalyzed)

Once Chloral (

-

Critical Safety Note: The generation of chloroform constitutes a significant toxicological risk in basic formulations.

Pathway C: Carbamate Hydrolysis

Methyl carbamate itself is relatively stable but can slowly hydrolyze at extreme pH.

Visualizing the Degradation Network

Figure 1: Mechanistic degradation cascade. Note that the formation of Chloroform (Red) is irreversible and drives the equilibrium to the right in basic conditions.

Stability Profile by pH

The following table summarizes the predicted stability behavior based on the reactivity of

| pH Condition | Dominant Mechanism | Stability Prediction | Key Degradants |

| Acidic (pH 1-3) | Acid-catalyzed dissociation | Moderate. Protonation of the carbonyl oxygen may retard C-N cleavage slightly, but equilibrium still favors dissociation over time. | Chloral, Methyl Carbamate |

| Neutral (pH 4-7) | Solvent-mediated dissociation | Moderate to Low. Slow equilibration to precursors. Rate depends on temperature and solvent polarity. | Chloral, Methyl Carbamate |

| Basic (pH > 8) | Haloform Reaction | Very Low. Base drives the dissociation and irreversibly consumes Chloral, pulling the equilibrium completely to degradation. | Chloroform , Formate, Ammonia |

Experimental Protocols for Validation

To validate the stability of this compound, standard HPLC is insufficient if it does not account for the dynamic equilibrium. The following protocols are designed to "freeze" the equilibrium or monitor it in real-time.

Protocol A: HPLC Stability Indicating Method

-

Challenge: The compound may dissociate on the column if the run time is long or the mobile phase is too aqueous.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: High organic ratio to stabilize the hemiaminal.

-

A: 0.1% Formic Acid in Water (Keep cold: 4°C).

-

B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 mins.

-

-

Temperature: Maintain column compartment at 10°C - 15°C to minimize on-column degradation.

-

Detection: UV at 210 nm (Carbamate) and 200-220 nm (Chloral hydrate).

Protocol B: NMR Kinetic Study (The "Gold Standard")

NMR is non-destructive and allows observation of the equilibrium without shifting it via separation forces.

-

Solvent:

(for hydrolysis simulation) or -

Internal Standard: Maleic Acid (inert, distinct peak).

-

Target Signals:

-

Parent:

ppm (methine -

Chloral Hydrate:

ppm. -

Methyl Carbamate:

ppm (

-

-

Procedure:

-

Dissolve 10 mg of compound in 0.6 mL deuterated buffer (phosphate buffer in

at pH 7.4). -

Acquire 1H-NMR spectra every 15 minutes for 12 hours at 37°C.

-

Plot: Integration of Parent CH vs. Time.

-

Workflow Diagram: Stability Assessment

Figure 2: Decision tree for selecting the appropriate analytical technique based on the stability phase.

Storage and Handling Recommendations

Based on the degradation mechanisms identified:

-

Moisture Exclusion: The compound must be stored in a desiccator. Any moisture ingress initiates Pathway A (Dissociation).

-

Temperature: Store at

. Thermal energy accelerates the retro-aldol dissociation. -

Formulation: Avoid aqueous formulations. If liquid delivery is required, use anhydrous vehicles like PEG-400, Propylene Glycol, or Dimethyl Isosorbide, ensuring no trace alkalis are present.

References

-

Mechanisms of Carbamate Hydrolysis

-

Chloral Hydrate Equilibrium Chemistry

- Title: Hydrolysis of chloral in heavy hydrogen water (Mechanistic insight into CCl3 group effects).

- Source: Nature (Historical mechanistic found

-

URL:[Link]

-

General Carbamate Stability Data

- Hemiaminal/Carbinolamide Stability: Context: General organic chemistry principles dictate that N-(1-hydroxyalkyl) compounds are stable only with strong electron-withdrawing groups or in solid state; they dissociate in solution. (See standard texts: March's Advanced Organic Chemistry, Chapter 16).

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in the development of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its structural versatility and ability to interact with various biological targets have led to its incorporation into insecticides, fungicides, and herbicides.[2][3][4] This guide focuses on a specific, yet under-explored carbamate derivative: methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate. This molecule is characterized by a methyl carbamate core and a unique N-substituted 2,2,2-trichloro-1-hydroxyethyl group. The presence of the trichloromethyl group, a strong electron-withdrawing moiety, is anticipated to significantly influence the compound's chemical properties and biological activity. This guide will provide a comprehensive overview of its synthesis, potential biological activities, and detailed experimental protocols for its evaluation.

Chemical Properties and Synthesis

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a derivative of carbamic acid. The key structural features are the methyl ester of the carbamic acid and the N-linked 2,2,2-trichloro-1-hydroxyethyl group. This side chain is derived from chloral (trichloroacetaldehyde).

Synthesis Pathway

The most direct and plausible synthetic route to methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is the condensation reaction between methyl carbamate and chloral (trichloroacetaldehyde) or its hydrate. This reaction is a nucleophilic addition of the amine nitrogen of the carbamate to the electrophilic carbonyl carbon of chloral.

Caption: Synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl carbamate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

-

Addition of Chloral Hydrate: To the stirred solution, add chloral hydrate (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

While specific biological data for methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is not extensively documented, its structural features suggest potential for a range of activities common to carbamates and organochlorine compounds.

Potential Insecticidal Activity

Mechanism of Action: Carbamate insecticides are well-established inhibitors of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[5] The carbamate moiety of the target compound can act as a substrate mimic for acetylcholine, carbamylating the serine residue in the active site of AChE.

Caption: Workflow for the in vitro AChE inhibition assay.

In Vitro Mycelial Growth Inhibition Assay (Fungicidal)

This assay determines the effect of the compound on the growth of pathogenic fungi. [6][7] Materials:

-

Potato Dextrose Agar (PDA)

-

Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Test Compound)

-

Commercial fungicide (e.g., Azoxystrobin) - Positive Control

-

Sterile Petri dishes

-

Cork borer

Protocol:

-

Prepare Fungicide-Amended Media:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

-

Inoculation:

-

From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug in the center of the fungicide-amended and control PDA plates.

-

-

Incubation: Incubate the plates at 25°C in the dark.

-

Measurement: When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula: ((dc - dt) / dc) * 100, where dc is the diameter of the control colony and dt is the diameter of the treated colony.

-

Determine the EC50 (Effective Concentration to inhibit 50% growth).

-

Pre-emergence Herbicidal Screening Assay

This assay evaluates the effect of the compound on seed germination and early seedling growth. [1][8] Materials:

-

Seeds of a model plant (e.g., cress, ryegrass)

-

Potting soil or a sand/soil mixture

-

Pots or trays

-

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate (Test Compound)

-

Commercial pre-emergence herbicide - Positive Control

-

Spraying equipment

Protocol:

-

Planting: Fill pots or trays with soil and sow the seeds at a uniform depth.

-

Herbicide Application:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

Apply the solutions evenly to the soil surface using a sprayer.

-

-

Incubation: Place the pots or trays in a greenhouse or growth chamber with controlled light, temperature, and humidity. Water as needed.

-

Evaluation: After a set period (e.g., 14-21 days), evaluate the effects on:

-

Germination rate: Count the number of emerged seedlings.

-

Phytotoxicity: Visually assess for signs of injury such as stunting, chlorosis, and necrosis using a rating scale.

-

Biomass: Harvest the above-ground plant material, dry it, and measure the dry weight.

-

-

Data Analysis: Compare the germination rate, phytotoxicity ratings, and biomass of the treated plants to the untreated control.

Toxicological Profile

The presence of the 2,2,2-trichloro-1-hydroxyethyl group warrants a careful toxicological assessment, as this moiety is derived from chloral hydrate, a known sedative-hypnotic with potential for toxicity. [9][10] Key Toxicological Considerations:

-

Metabolism: Chloral hydrate is metabolized to trichloroethanol and trichloroacetic acid, which are responsible for its physiological effects and potential toxicity. [11]It is plausible that methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate could be hydrolyzed in vivo to release chloral hydrate or its metabolites.

-

Potential Effects: Acute overdosage of chloral hydrate can lead to central nervous system depression, respiratory depression, and cardiac arrhythmias. [11][12]Chronic use is associated with tolerance, dependence, and potential organ damage. [11]* Genotoxicity: Chloral hydrate has shown positive results in some in vitro and in vivo mutagenicity assays, particularly those that induce chromosomal damage. [13] A thorough toxicological evaluation of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate would be essential before its consideration for any application. This would include acute toxicity studies (LD50), as well as assessments of genotoxicity, reproductive toxicity, and developmental toxicity.

Conclusion

Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a structurally interesting molecule with the potential for a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. Its carbamate core suggests a likely mechanism of action involving enzyme inhibition, while the trichloro-hydroxyethyl substituent introduces unique chemical and toxicological characteristics. The experimental protocols outlined in this guide provide a clear framework for the systematic evaluation of this compound's biological potential. Further research is warranted to fully elucidate its activity spectrum, mechanism of action, and safety profile, which will be crucial in determining its viability for development in the pharmaceutical or agrochemical sectors.

References

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

-

Structure—activity relationships for insecticidal carbamates. PMC - NIH. [Link]

- Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase. Journal of Agricultural and Food Chemistry.

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]

-

Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

-

Acetylcholinesterase as an In Vitro Assay for Insecticides: A Mini Review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. ResearchGate. [Link]

-

Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. ACS Publications. [Link]

-

2.5.1. In Vitro Tests of Mycelial Growth Inhibition. Bio-protocol. [Link]

-

Insecticide Activity and Structure, Para-Substituted Meta-Xylenyl Diethyl Phosphates and N-Methylcarbamates as Anticholinesterases and Insecticides. ACS Publications. [Link]

-

Chloral hydrate toxicity. WikEM. [Link]

-

Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. PMC. [Link]

-

Screening for Herbicide Resistance in Weeds. BioOne. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PubMed. [Link]

-

Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. The FASEB Journal. [Link]

-

TOX-59: Chloral Hydrate (CASRN 302-17-0). National Toxicology Program. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PMC. [Link]

-

Toxicological Review of Chloral hydrate (CAS No. 302-17-0). U.S. Environmental Protection Agency. [Link]

-

Chloral hydrate. Wikipedia. [Link]

-

Efficacy of selected fungicides against mycelial growth of Colletotrichum spp. causing anthracnose of chilli. Plant Pathology & Quarantine. [Link]

-

Chloral hydrate toxicity from oral and intravenous administration. Bar-Ilan University. [Link]

-

Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

-

Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. PubMed. [Link]

-

In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

- Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates.

-

Pre-emergent herbicide screening for wheat. SciELO. [Link]

-

Final Trial Report. Agriculture and Horticulture Development Board. [Link]

-

Herbicide Structure and Activity, The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isolated Chloroplasts. ACS Publications. [Link]

-

Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

-

Understanding pre-emergent herbicides and how they interact with the environment. Grains Research and Development Corporation. [Link]

-

Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. MDPI. [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates. University of Strathclyde. [Link]

Sources

- 1. bioone.org [bioone.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 8. scielo.br [scielo.br]

- 9. Chloral hydrate toxicity - WikEM [wikem.org]

- 10. iris.epa.gov [iris.epa.gov]

- 11. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Advanced Technical Guide: N-Substituted Carbamates in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted carbamates, a structural motif critical to modern medicinal chemistry and agrochemical development. Bridging the gap between amide and ester functionalities, carbamates offer unique physicochemical properties that modulate hydrolytic stability, lipophilicity, and permeability. This document details the transition from hazardous phosgene-based synthesis to sustainable CO₂-fixation methodologies, explores the kinetic nuances of cholinesterase inhibition, and provides validated protocols for both synthesis and bioassay.

Structural & Mechanistic Foundations

The Amide-Ester Hybrid

The carbamate functionality (

-

Resonance Stabilization: The lone pair on the nitrogen atom donates electron density into the carbonyl carbon, reducing its electrophilicity compared to esters but maintaining greater reactivity than amides.

-

Hydrolytic Stability: This unique electronic character grants carbamates a "tunable" stability profile. They resist systemic hydrolysis better than esters—preventing premature degradation—but are susceptible to specific enzymatic cleavage (e.g., by carboxylesterases), making them ideal prodrug linkers.

Mechanistic Significance in Pharmacology

In drug design, N-substituted carbamates serve two primary roles:

-

Prodrug Moieties: They mask polar functional groups (amines, alcohols) to enhance membrane permeability (e.g., Bambuterol ).

-

Covalent Inhibitors: They act as "pseudo-irreversible" inhibitors. The most prominent example is the inhibition of Acetylcholinesterase (AChE), where the carbamate transfers its carbonyl group to the active site serine, forming a stable carbamylated enzyme intermediate.

Synthetic Methodologies

Historically, carbamate synthesis relied on the reaction of amines with chloroformates or isocyanates—reagents derived from highly toxic phosgene. Modern "Green Chemistry" prioritizes the fixation of carbon dioxide (

Visualization: Synthetic Pathways